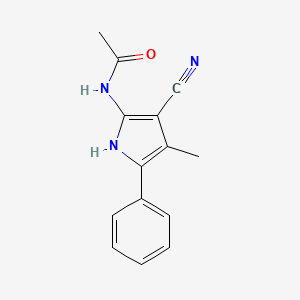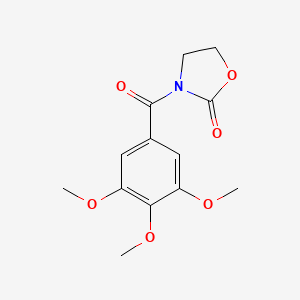![molecular formula C5H7NO2 B12910539 O-[(Furan-2-yl)methyl]hydroxylamine CAS No. 39854-56-3](/img/structure/B12910539.png)
O-[(Furan-2-yl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(Furan-2-yl)methyl]hydroxylamine is an organic compound that features a furan ring attached to a hydroxylamine group via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-[(Furan-2-yl)methyl]hydroxylamine can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis can be applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
O-[(Furan-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable electrophiles.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted furan derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
O-[(Furan-2-yl)methyl]hydroxylamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of O-[(Furan-2-yl)methyl]hydroxylamine and its derivatives involves interactions with biological molecules, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The specific molecular targets and pathways depend on the structure of the derivative and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyamine: Similar in structure but with a methoxy group instead of a furan ring.
Hydroxylamine: The parent compound with a simpler structure lacking the furan ring.
Furan-2-carbaldehyde: A precursor in the synthesis of O-[(Furan-2-yl)methyl]hydroxylamine.
Uniqueness
This compound is unique due to the presence of both a furan ring and a hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
39854-56-3 |
|---|---|
Formule moléculaire |
C5H7NO2 |
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
O-(furan-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NO2/c6-8-4-5-2-1-3-7-5/h1-3H,4,6H2 |
Clé InChI |
NELXYDNTJULDNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)








![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)

